Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-
Description
Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
CAS No. |
885375-67-7 |
|---|---|
Molecular Formula |
C21H21NO2S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(2-phenylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S/c1-16(2)17-12-14-19(15-13-17)25(23,24)22-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-16,22H,1-2H3 |
InChI Key |
VGPIYBZBKJDLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an alkyl halide reacts with the biphenyl compound in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the biphenyl-isopropyl compound with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against bacterial and fungal infections.
Cancer Research: It has been investigated for its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, making it a potential anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition leads to a disruption of cellular homeostasis, particularly in cancer cells that rely on anaerobic glycolysis . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts, which can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide without the biphenyl and isopropyl groups.
N-(1,1-dimethylethyl)-2,4,6-tris(1-methylethyl)benzenesulfonamide: A compound with multiple isopropyl groups but lacking the biphenyl structure.
4-bromo-N-[2-(dimethylamino)-1-methylethyl]benzenesulfonamide: A brominated derivative with a dimethylamino group.
Uniqueness
Benzenesulfonamide, N-[1,1’-biphenyl]-2-yl-4-(1-methylethyl)- is unique due to its specific combination of a biphenyl group and an isopropyl substituent. This structure imparts distinct chemical properties, such as enhanced lipophilicity and potential for selective enzyme inhibition, making it a valuable compound in medicinal chemistry and other scientific research fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
